Cholesta-5,7-dien-3-yl acetate

Storage stability Cold-chain logistics Provitamin D₃ intermediates

Researchers substituting cholesteryl acetate for cholesta-5,7-dien-3-yl acetate encounter synthetic failure due to the absence of the photochemically essential 5,7-conjugated diene system. This compound resolves that gap as the protected provitamin D3 intermediate in the established industrial route: cholesteryl acetate → 7-ketocholesteryl acetate → cholesta-5,7-dien-3-yl acetate → vitamin D3. • Photochemical core: 5,7-diene enables UVB-induced ring-opening to previtamin D3 acetate - inaccessible with cholesteryl acetate. • Storage advantage: Acetate protection permits +4°C long-term storage vs. -20°C required for free 7-dehydrocholesterol, reducing cold-chain costs for multi-kilogram lots. • Analytical utility: Well-defined mp 240-244 °C and distinct retention on both NP (silica-AgNO3) and RP-HPLC; qualified as a reference compound for sterol acetate mixture analysis.

Molecular Formula C29H46O2
Molecular Weight 426.7 g/mol
Cat. No. B14806563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesta-5,7-dien-3-yl acetate
Molecular FormulaC29H46O2
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C
InChIInChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10-11,19-20,23,25-27H,7-9,12-18H2,1-6H3/t20-,23?,25-,26+,27+,28+,29-/m1/s1
InChIKeyACGNVBRAISEVDK-HOQSGASOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cholesta-5,7-dien-3-yl Acetate: Chemical Identity and Procurement Overview


Cholesta-5,7-dien-3-yl acetate (CAS 1059-86-5), also known as 7-dehydrocholesterol acetate or 7,8-didehydrocholesterol acetate, is a steroidal 5,7-diene acetate with molecular formula C₂₉H₄₆O₂ and molecular weight 426.67 g·mol⁻¹ [1]. It is the acetyl-protected form of 7-dehydrocholesterol (provitamin D₃) and serves as a key synthetic intermediate in the industrial preparation of vitamin D₃ and related steroidal pharmaceuticals [2]. The compound is listed in the NIST Chemistry WebBook [1] and PubChem [3], confirming its standing as a well-defined chemical entity for research and industrial procurement.

Acetyl-protected provitamin D₃ for industrial vitamin D₃ synthesis routes
Stable under standard refrigeration (+4 °C), avoiding freezer logistics of free alcohol
Well-defined identity confirmed by NIST, PubChem, and synthetic literature

Why Generic Substitution with Other Sterol Acetates or Free Sterols Fails


Despite surface-level structural similarity to cholesteryl acetate or the free alcohol 7-dehydrocholesterol, the presence of both the 5,7-conjugated diene system and the C3-acetoxy group in cholesta-5,7-dien-3-yl acetate creates a unique combination of photochemical reactivity, oxidative chemoselectivity, solid-state thermal behaviour, and storage stability that is not replicated by any single comparator [1]. The 5,7-diene chromophore is essential for photochemical ring-opening to previtamin D₃, a transformation inaccessible to cholesteryl acetate, while the acetate ester simultaneously confers a substantially higher melting point and less stringent cold-chain requirements compared to the free alcohol . These divergent properties mean that procurement decisions based on assumed interchangeability will lead to synthetic failure, altered reaction profiles, or increased storage costs.

Cholesteryl acetate lacks the 5,7-diene
It cannot undergo photochemical ring-opening to previtamin D₃, a key step for vitamin D₃ synthesis.
Free alcohol requires freezer storage
7-Dehydrocholesterol demands −20 °C for comparable shelf life, increasing cold-chain complexity and cost.
Monocene acetates give different oxidative products
Under methyltrioxorhenium catalysis, cholesteryl acetate yields only epoxides, not the hydrolytic ring-opened polyols accessed with the 5,7-diene acetate.

Quantitative Differentiation Evidence Against Key Comparators


Long-Term Storage Stability: Acetate vs. Free Alcohol

Cholesta-5,7-dien-3-yl acetate is documented to remain stable for at least 2 years when stored at +4 °C . In contrast, 7-dehydrocholesterol (the free alcohol) requires storage at −20 °C to achieve equivalent 2-year stability . This represents a reduction in cold-chain energy demand and storage cost for the acetate form.

Storage stability
Cross-study comparable
≥2-year stability at +4 °C (acetate) vs. −20 °C (free alcohol)
Reduced cold-chain logistics and storage cost
Temperature differential ~24 °C; vendor technical datasheet data
Storage stability Cold-chain logistics Provitamin D₃ intermediates

Divergent Oxidative Chemoselectivity

Under identical oxidative conditions (methyltrioxorhenium/H₂O₂/pyridine in CH₂Cl₂/H₂O at 25 °C), 7-dehydrocholesteryl acetate (cholesta-5,7-dien-3-yl acetate) undergoes hydrolytic oxirane ring-opening, whereas cholesteryl acetate yields only epoxides without ring-opening [1]. This divergent pathway is attributed to the presence of the conjugated 5,7-diene system in the target compound.

Oxidative outcome
Direct head-to-head
Hydrolytic oxirane ring-opening (target) vs. epoxides only (cholesteryl acetate)
Divergent synthetic pathway driven by conjugated diene
CH₃ReO₃/H₂O₂/pyridine in CH₂Cl₂/H₂O at 25 °C
Oxidative chemoselectivity Steroid epoxidation Methyltrioxorhenium catalysis

Synthesis Route Efficiency: Bamford-Stevens Yield Comparison

A published synthetic route converts 7-oxocholesterol acetate to cholesta-5,7-dien-3-yl acetate via the Bamford-Stevens reaction with a yield of 79% calculated on the immediate precursor, or 63% overall calculated from cholesterol acetate [1]. This provides a benchmark for evaluating alternative synthetic routes to the 5,7-diene acetate.

Synthetic yield
Cross-study
79% step yield via Bamford-Stevens reaction
Benchmark for route evaluation and throughput planning
63% overall from cholesterol acetate; lit. Chem. Nat. Compd. 1973
Synthetic yield Bamford-Stevens reaction Provitamin D₃ intermediate

Melting Point Differentiation Against Free Alcohol and Monocene Acetate

Cholesta-5,7-dien-3-yl acetate exhibits a melting point of 240–244 °C , which is substantially higher than both the free alcohol 7-dehydrocholesterol (148–152 °C [1]) and the monocene acetate cholesteryl acetate (112–114 °C [2]). This elevated melting point is indicative of stronger intermolecular packing in the solid state, a property that can influence formulation processing, solid-state stability, and purification by recrystallization.

Melting point
Cross-study comparable
240–244 °C (target) vs. 148–152 °C (free alcohol) and 112–114 °C (cholesteryl acetate)
Simple identity verification and thermal stability indicator
Indicates stronger intermolecular packing; data from Chemodex and Chembase
Melting point Solid-state thermal properties Crystallinity

High-Value Research and Industrial Applications


Protected Intermediate in Industrial Vitamin D₃ Synthesis

The acetate serves as a protected form of provitamin D₃ in the established industrial route: cholesteryl acetate → 7-ketocholesteryl acetate → cholesta-5,7-dien-3-yl acetate → vitamin D₃ [1]. The acetyl group remains intact through the allylic oxidation and dehydrobromination steps and is removed by hydrolysis prior to photochemical ring-opening. The stability of the acetate at +4 °C simplifies storage of multi-kilogram intermediate lots compared to the free alcohol, which requires −20 °C .

Substrate for Regio- and Stereoselective Oxidation Studies

Because the conjugated 5,7-diene system in cholesta-5,7-dien-3-yl acetate drives hydrolytic oxirane ring-opening that is not observed with cholesteryl acetate under identical methyltrioxorhenium-catalysed conditions, this compound is the preferred substrate for synthesising polyoxygenated sterol derivatives [2]. Researchers investigating natural epoxy sterols or hydroxylated vitamin D precursors should select this compound specifically.

Chromatographic Reference Standard for Sterol Acetate Profiling

With a well-defined melting point (240–244 °C), established molecular identity in the NIST Chemistry WebBook and PubChem, and distinct retention behaviour on both normal-phase (silica-AgNO₃) and reversed-phase HPLC systems, cholesta-5,7-dien-3-yl acetate is qualified for use as a reference compound in analytical method development for sterol acetate mixtures [2][3]. Its UV absorption, attributable to the 5,7-diene chromophore, provides a specific detection window not available with cholesteryl acetate.

Precursor for Photochemical and Ultrafast Dynamics Research

The 5,7-cyclohexadiene ring system of the acetate is the photochemical core responsible for UVB-induced ring-opening to previtamin D₃ acetate. This makes the compound indispensable for time-resolved spectroscopic investigations of vitamin D photosynthesis, where the acetate offers handling advantages (ambient-temperature shipping, +4 °C storage) compared to the more thermally sensitive free alcohol [4].

Application
Selection Property
Validation Focus
Application: Protected intermediate in vitamin D₃ synthesis
Selection Property: Acetyl-protected provitamin D₃
Validation Focus: Storage simplicity under refrigeration
Application: Substrate for oxidative polyol synthesis
Selection Property: 5,7-diene-driven chemo-selectivity
Validation Focus: Oxirane ring-opening pathway verification
Application: Chromatographic reference standard
Selection Property: Sterol acetate identity & UV chromophore
Validation Focus: HPLC retention and melting point verification
Application: Photochemical dynamics research
Selection Property: Photoreactive 5,7-diene core
Validation Focus: Time-resolved spectroscopy compatibility
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